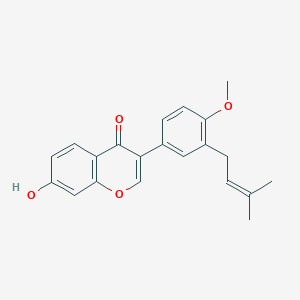
Imbricataflavone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Robustaflavone 7,4’,7’‘-trimethyl ether is a biflavonoid compound that is derived from robustaflavone. It is isolated from various plant species, including Selaginella doederleinii . This compound is known for its cytotoxic activity against human cancer cell lines . Biflavonoids like robustaflavone 7,4’,7’'-trimethyl ether are composed of two flavonoid units linked together, which contributes to their unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: Robustaflavone 7,4’,7’'-trimethyl ether can be synthesized through the extraction of robustaflavone from plant sources such as Selaginella uncinata . The extraction process typically involves the use of solvents like ethanol (EtOH) to obtain the compound from the plant material. The structure and absolute configuration of the compound are established through extensive spectroscopic and circular dichroism analyses .
Industrial Production Methods: Industrial production of robustaflavone 7,4’,7’'-trimethyl ether involves the extraction of robustaflavone from plants followed by chemical modification to introduce the trimethyl ether groups. This process may include steps such as solvent extraction, purification, and methylation reactions to achieve the desired compound.
化学反応の分析
Types of Reactions: Robustaflavone 7,4’,7’'-trimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of robustaflavone 7,4’,7’'-trimethyl ether include oxidizing agents, reducing agents, and methylating agents. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of robustaflavone 7,4’,7’'-trimethyl ether depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while methylation reactions result in the formation of trimethyl ether derivatives.
科学的研究の応用
Robustaflavone 7,4’,7’‘-trimethyl ether has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique biflavonoid structure and potential as a template for developing new therapeutic drugs . In biology and medicine, robustaflavone 7,4’,7’‘-trimethyl ether exhibits cytotoxic activity against human cancer cell lines, making it a promising candidate for anticancer research . Additionally, its anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects have been extensively studied . In the industry, robustaflavone 7,4’,7’'-trimethyl ether is explored for its potential use in natural product-based therapies and pharmacological research .
作用機序
The mechanism of action of robustaflavone 7,4’,7’‘-trimethyl ether involves its interaction with various molecular targets and pathways. It has been shown to interfere with the ERK1-2/p38/NFκB signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and inflammation . Additionally, robustaflavone 7,4’,7’'-trimethyl ether modulates the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis . The compound also functions as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 .
類似化合物との比較
Robustaflavone 7,4’,7’‘-trimethyl ether is unique among biflavonoids due to its specific trimethyl ether modifications. Similar compounds include other biflavonoids such as hinokiflavone, ochnaflavone, and delicaflavone, which also exhibit significant biological activities . These compounds share structural similarities with robustaflavone 7,4’,7’'-trimethyl ether but differ in their specific functional groups and biological effects. For example, hinokiflavone is known for its anti-cancer properties and ability to modulate pre-mRNA splicing .
特性
分子式 |
C33H24O10 |
|---|---|
分子量 |
580.5 g/mol |
IUPAC名 |
5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C33H24O10/c1-39-19-11-21(35)31-22(36)13-26(43-28(31)12-19)17-6-9-24(40-2)20(10-17)30-27(41-3)15-29-32(33(30)38)23(37)14-25(42-29)16-4-7-18(34)8-5-16/h4-15,34-35,38H,1-3H3 |
InChIキー |
NLSFVXZLJDUWJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |
同義語 |
imbricataflavone A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)







![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)


![8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one](/img/structure/B1254880.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)
